molecular formula C17H22N4O2S B2806871 N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide CAS No. 1797968-56-9

N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide

Cat. No. B2806871
CAS RN: 1797968-56-9
M. Wt: 346.45
InChI Key: KFSFMRYPQQCMHG-UHFFFAOYSA-N
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Description

“N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide” is a chemical compound that has been studied in various scientific contexts . The compound crystallizes with two molecules (A and B) in the asymmetric unit in which the dihedral angles between the piperidine and pyrimidine rings are 47.5 (1) and 10.3 (1)° .


Molecular Structure Analysis

The molecular structure of this compound involves a pyrimidine ring attached to a piperidine ring . The four carbon atoms of the pyrimidine ring in one of the molecules are disordered over two sets of sites with occupancy factors 0.508 (11):0.492 (11) . In the crystal, the A molecules are linked to one another through N-H⋯N hydrogen bonds, generating R (2) (2) (8) ring patterns and forming inversion dimers .


Physical And Chemical Properties Analysis

The compound has a melting point of 67-69℃ and a predicted density of 1.205±0.06 g/cm3 . Its pKa is predicted to be 13.36±0.50 .

Scientific Research Applications

Synthesis and Characterization

N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide and its derivatives have been extensively explored for their chemical synthesis and structural characterization. Research has shown successful synthesis of various related compounds, indicating a strong interest in this class of molecules for their potential applications. For example, a series of derivatives was synthesized and characterized by IR, 1H NMR, 13C NMR, and Mass spectral analysis, revealing their complex structures and potential bioactive properties (Desai, Makwana, & Senta, 2016). Similarly, the synthesis and structural characterization of other related compounds were carried out, providing foundational knowledge for understanding the chemical properties and potential applications of these molecules (De-ju, 2015).

Antimicrobial Applications

One of the notable applications of this chemical compound and its derivatives is in the field of antimicrobial activity. Some newly synthesized compounds have demonstrated significant antimicrobial activity against several strains of microbes, marking them as potential candidates for drug development (Desai, Makwana, & Senta, 2016). This highlights the potential of these molecules in addressing the global challenge of antibiotic resistance and the need for new antimicrobial agents.

Receptor Antagonism and Binding Affinity

Furthermore, these compounds have been identified as potent antagonists for specific receptors, such as the A2B adenosine receptor. This indicates their potential therapeutic applications in modulating receptor activity, which is crucial in various physiological and pathological processes (Esteve et al., 2006). The binding affinities and selectivity of these compounds toward specific receptors could be leveraged in designing targeted therapies for diseases related to receptor dysfunctions.

Corrosion Inhibition Properties

Moreover, these compounds have been studied for their corrosion inhibition properties, specifically in the context of protecting iron surfaces. The findings from quantum chemical calculations and molecular dynamics simulations suggest that these derivatives can effectively adsorb on metal surfaces, offering protective layers against corrosion. This has practical implications in industries where metal preservation is crucial (Kaya et al., 2016).

properties

IUPAC Name

N-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-14-12-17(21-10-6-3-7-11-21)20-16(19-14)13-18-24(22,23)15-8-4-2-5-9-15/h2,4-5,8-9,12,18H,3,6-7,10-11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSFMRYPQQCMHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNS(=O)(=O)C2=CC=CC=C2)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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